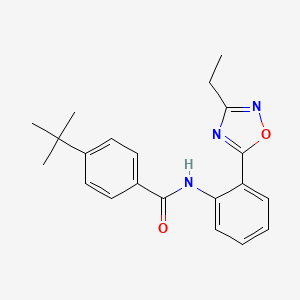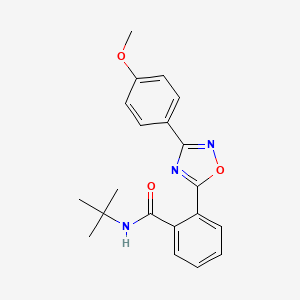![molecular formula C19H24N4O B7715984 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7715984.png)
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide, also known as JNJ-40411813, is a novel compound that has been synthesized for scientific research purposes. This compound belongs to the class of pyrazoloquinolinones, which have shown potential in various biological activities such as anti-inflammatory, anti-tumor, and anti-viral activities.
作用機序
Target of Action
The primary targets of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide are currently unknown. This compound is a part of a class of chemicals known as 1H-pyrazolo[3,4-b]quinolines
Mode of Action
It’s known that the n1 substituted isomers present aromatic circulation in both rings, thanks to the double bond that can be drawn in the fusion of both rings . This structural feature might influence its interaction with potential targets.
Biochemical Pathways
The synthesis of 1H-pyrazolo[3,4-b]quinolines involves various chemical reactions, including the Vilsmeier–Haack formylation reaction . The impact of this compound on biochemical pathways would depend on its specific targets, which are currently unknown.
実験室実験の利点と制限
One of the advantages of using N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide in lab experiments is its potential in drug development. Its ability to modulate the activity of various enzymes and receptors makes it a promising candidate for drug discovery. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Furthermore, its potential toxicity and side effects need to be further investigated before it can be used in clinical trials.
将来の方向性
There are several future directions for the research of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide. One direction is to investigate its potential in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to explore its role in regulating the immune system and its potential in treating viral infections. Furthermore, its ability to modulate the activity of various enzymes and receptors can be further investigated for drug development. Finally, its potential toxicity and side effects need to be studied in more detail to determine its safety for clinical use.
Conclusion:
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide is a novel compound that has shown potential in various scientific research applications. Its ability to modulate the activity of various enzymes and receptors makes it a promising candidate for drug development. However, its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated. Future research directions include investigating its potential in treating autoimmune diseases, regulating the immune system, and drug development.
合成法
The synthesis of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide involves a multi-step process that includes the reaction of 6-methylpyrazolo[3,4-b]quinoline with isobutylamine to form the intermediate product. The intermediate product is then reacted with butyryl chloride to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. In addition, it has been investigated for its role in regulating the immune system and its potential in treating autoimmune diseases. Furthermore, it has been explored for its ability to modulate the activity of various enzymes and receptors, which makes it a promising candidate for drug development.
特性
IUPAC Name |
N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-5-6-17(24)21-18-15-10-14-9-13(4)7-8-16(14)20-19(15)23(22-18)11-12(2)3/h7-10,12H,5-6,11H2,1-4H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCCWRVAFICITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN(C2=C1C=C3C=C(C=CC3=N2)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3Z)-6-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)





![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)



